molecular formula C7H9BO3S B8254360 [4-[(S)-methylsulfinyl]phenyl]boronic acid

[4-[(S)-methylsulfinyl]phenyl]boronic acid

Cat. No.: B8254360
M. Wt: 184.03 g/mol
InChI Key: YOTGALZTDVXUKZ-LBPRGKRZSA-N
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Description

[4-[(S)-methylsulfinyl]phenyl]boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylsulfinyl group in the para position. The stereochemistry of the methylsulfinyl group is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high functional group tolerance.

Industrial Production Methods

Industrial production of [4-[(S)-methylsulfinyl]phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

[4-[(S)-methylsulfinyl]phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The boronic acid group can be reduced to a borane or other boron-containing species.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the boronic acid group can produce a borane derivative.

Scientific Research Applications

[4-[(S)-methylsulfinyl]phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[(S)-methylsulfinyl]phenyl]boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst, such as palladium, in the case of Suzuki-Miyaura coupling . This complex facilitates the transmetalation step, where the boronic acid group transfers its organic moiety to the metal center, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the (S)-methylsulfinyl group in [4-[(S)-methylsulfinyl]phenyl]boronic acid imparts unique stereochemical properties and reactivity, making it distinct from other boronic acids. This stereochemistry can influence the compound’s interactions in biological systems and its effectiveness in catalytic processes.

Properties

IUPAC Name

[4-[(S)-methylsulfinyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTGALZTDVXUKZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)[S@@](=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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